molecular formula C30H62 B1357187 Triacontane-d62 CAS No. 93952-07-9

Triacontane-d62

Cat. No.: B1357187
CAS No.: 93952-07-9
M. Wt: 485.2 g/mol
InChI Key: JXTPJDDICSTXJX-NHHWXLSESA-N
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Description

Triacontane-d62: is a deuterium-labeled version of triacontane, a long-chain alkane with the molecular formula C30D62 . This compound is primarily used in scientific research due to its unique isotopic labeling, which makes it valuable for various analytical and experimental applications .

Biochemical Analysis

Biochemical Properties

Triacontane-d62 plays a significant role in biochemical reactions as a stable isotope tracer. It interacts with various enzymes, proteins, and other biomolecules, providing insights into metabolic pathways and reaction mechanisms. For instance, this compound can be used to trace lipid metabolism, as it is incorporated into lipid molecules. The interactions between this compound and enzymes such as lipases and desaturases help researchers understand the enzymatic processes involved in lipid synthesis and degradation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By incorporating this compound into cellular lipids, researchers can study the effects of lipid composition on cell membrane properties and signaling pathways. Additionally, this compound can impact gene expression by altering the availability of lipid-derived signaling molecules, which in turn affects cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into lipid molecules, where it can exert its effects by altering the physical properties of cell membranes. This incorporation can affect membrane fluidity, permeability, and the activity of membrane-bound proteins. This compound may also interact with specific enzymes, either inhibiting or activating their activity, leading to changes in metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable, but its long-term effects on cellular function can be observed in both in vitro and in vivo studies. Researchers have noted that the incorporation of this compound into cellular lipids can lead to gradual changes in cell membrane properties and metabolic processes over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used to trace metabolic pathways without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, such as disrupting cell membrane integrity and altering metabolic processes. Researchers must carefully determine the appropriate dosage to balance the benefits of using this compound as a tracer with its potential adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases, desaturases, and elongases, which are responsible for the synthesis and degradation of lipid molecules. By tracing the incorporation of this compound into lipids, researchers can study the dynamics of lipid metabolism and the effects of different metabolic fluxes on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through lipid transport mechanisms. It can be incorporated into lipoproteins and transported via the bloodstream to various tissues. The distribution of this compound within cells is influenced by its interactions with lipid transporters and binding proteins, which affect its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound is primarily localized in the lipid components of cell membranes and lipid droplets. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The presence of this compound in these locations can affect its activity and function, particularly in relation to membrane-bound proteins and lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Triacontane-d62 is synthesized by replacing the hydrogen atoms in triacontane with deuterium atoms. This process typically involves the use of deuterated reagents and catalysts under controlled conditions to ensure high isotopic purity. The linear formula for this compound is CD3(CD2)28CD3 .

Industrial Production Methods: : Industrial production of this compound involves the use of specialized equipment and techniques to achieve high isotopic purity. The compound is often produced in small quantities due to its specific applications in research and development .

Chemical Reactions Analysis

Types of Reactions: : Triacontane-d62, like other long-chain alkanes, can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Chlorine (Cl2), bromine (Br2), light or heat as catalysts

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Shorter-chain alkanes

    Substitution: Haloalkanes

Scientific Research Applications

Triacontane-d62 is widely used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Triacontane-d62 is unique due to its long carbon chain and high degree of deuterium labeling. This makes it particularly useful for studying the behavior of long-chain hydrocarbons and their interactions in various chemical and biological systems. Its high isotopic purity and stability also make it a preferred choice for precise analytical applications .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,27,27,28,28,29,29,30,30,30-dohexacontadeuteriotriacontane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTPJDDICSTXJX-NHHWXLSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583745
Record name (~2~H_62_)Triacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93952-07-9
Record name (~2~H_62_)Triacontane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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